7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid
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Overview
Description
7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by its unique structure, which includes an imidazo ring fused with a pyrazine ring, and an acetyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Debus-Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis are some of the methods used to prepare imidazole-containing compounds . These methods typically involve the use of alpha halo-ketones, dehydrogenation of imidazolines, and amino nitrile intermediates.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the preparation of key intermediates, followed by cyclization and functionalization steps. The use of catalysts, controlled reaction conditions, and purification techniques are essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the acetyl and carboxylic acid groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it serves as a versatile scaffold for the synthesis of novel compounds with potential biological activities . In biology and medicine, it is explored for its potential as a therapeutic agent due to its ability to interact with specific molecular targets . Additionally, its unique structure makes it valuable in the development of new materials and industrial applications.
Mechanism of Action
The mechanism of action of 7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. This compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid include other imidazo[1,2-a]pyrazine derivatives, such as 7-acetyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid , and imidazo[1,2-a]pyridine derivatives . These compounds share structural similarities but may differ in their functional groups and specific properties.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H11N3O3 |
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Molecular Weight |
209.20 g/mol |
IUPAC Name |
7-acetyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C9H11N3O3/c1-6(13)11-2-3-12-4-7(9(14)15)10-8(12)5-11/h4H,2-3,5H2,1H3,(H,14,15) |
InChI Key |
UCDLZUUCNFTQQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN2C=C(N=C2C1)C(=O)O |
Origin of Product |
United States |
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